sodium 3-phenylpropiolate chemical structure and physical properties
sodium 3-phenylpropiolate chemical structure and physical properties
An In-depth Technical Guide to Sodium 3-Phenylpropiolate for Researchers and Drug Development Professionals
Introduction
Sodium 3-phenylpropiolate is the sodium salt of 3-phenylpropiolic acid, a molecule featuring a phenyl group attached to a propiolic acid moiety. This compound serves as a valuable building block and reagent in the field of organic synthesis and holds potential for exploration in medicinal chemistry and materials science. Its structure combines the rigidity of an alkyne linker with the aromaticity of a phenyl ring and the ionic character of a sodium carboxylate, bestowing it with unique chemical reactivity and physical properties.
This guide provides a comprehensive overview of sodium 3-phenylpropiolate, detailing its chemical structure, physical characteristics, a validated synthesis protocol, and its applications. The content is tailored for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile compound.
Part 1: Chemical Structure and Identification
The molecular identity of sodium 3-phenylpropiolate is defined by its constituent atoms and their arrangement. It is an organic salt formed from the deprotonation of 3-phenylpropiolic acid.
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Chemical Formula: C₉H₅NaO₂[1]
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Molecular Weight: 168.13 g/mol
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CAS Number: 7063-23-2[1]
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SMILES: [Na+].[O-]C(=O)C#Cc1ccccc1[1]
The structure features a planar phenyl group connected to a linear acetylenic (C≡C) system, which terminates in a carboxylate group. The negative charge of the carboxylate is balanced by a sodium cation (Na⁺), making the compound ionic. This ionic nature significantly influences its solubility and reactivity compared to its parent carboxylic acid.
Part 2: Spectroscopic and Physical Properties
The characterization of sodium 3-phenylpropiolate relies on standard analytical techniques. While extensive data on the salt itself is sparse, the properties can be reliably inferred from its well-studied parent compound, 3-phenylpropiolic acid.
Spectroscopic Data (Inferred from 3-Phenylpropiolic Acid)
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group. These typically appear as multiplets in the region of δ 7.3-7.6 ppm.[2][3] The acidic proton of the carboxylic acid (around δ 13 ppm) would be absent in the sodium salt.
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¹³C NMR: The carbon NMR spectrum provides key structural information. Expected chemical shifts for 3-phenylpropiolic acid include the carboxyl carbon (~153 ppm), the two acetylenic carbons (~81 and 84 ppm), and the aromatic carbons (118-132 ppm).[2][3] For the sodium salt, a slight upfield shift of the carboxylate carbon is anticipated due to the ionic character.
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Infrared (IR) Spectroscopy: The IR spectrum is highly informative. Key absorption bands for 3-phenylpropiolic acid include a strong C=O stretch for the carboxylic acid around 1700 cm⁻¹, a C≡C triple bond stretch near 2200 cm⁻¹, and aromatic C-H and C=C stretching vibrations.[4] For sodium 3-phenylpropiolate, the C=O stretch is replaced by two characteristic bands for the carboxylate anion: an asymmetric stretch (around 1550-1610 cm⁻¹) and a symmetric stretch (around 1400-1440 cm⁻¹).
Physical Properties
The physical properties of sodium 3-phenylpropiolate are summarized in the table below. Its ionic nature makes it a solid with anticipated solubility in polar solvents.
| Property | Value | Source |
| Molecular Formula | C₉H₅NaO₂ | [1] |
| Molecular Weight | 168.13 g/mol | |
| Appearance | White to off-white solid (expected) | N/A |
| Solubility | Expected to be soluble in water and polar protic solvents. | Inferred |
| Melting Point | Data not available for the salt. The parent acid, 3-phenylpropiolic acid, melts at 136-139 °C.[5] | [5] |
| pKa (of conjugate acid) | The pKa of 3-phenylpropanoic acid is 4.66. The pKa of 3-phenylpropiolic acid is expected to be lower due to the electron-withdrawing alkyne group. | [6][7] |
Part 3: Synthesis Protocol
The most direct and efficient synthesis of sodium 3-phenylpropiolate is through the neutralization of its parent acid, 3-phenylpropiolic acid, with a suitable sodium base. This acid-base reaction is typically high-yielding and straightforward.
Causality Behind Experimental Choices
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Choice of Base: Sodium hydroxide (NaOH) is a strong base that ensures complete and rapid deprotonation of the carboxylic acid. Alternatively, a weaker base like sodium bicarbonate (NaHCO₃) can be used, which offers the advantage of producing carbon dioxide gas as a benign byproduct, easily removed from the reaction mixture.
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Solvent Selection: A solvent that dissolves both the starting acid and the base is ideal. Water or a lower-alcohol like ethanol are common choices. The use of water is often preferred for its low cost, safety, and ability to readily dissolve the resulting sodium salt.
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Isolation: The product is typically isolated by removing the solvent under reduced pressure or by precipitating the salt from the reaction mixture by adding a less polar co-solvent.
Step-by-Step Methodology: Synthesis via Acid-Base Neutralization
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Dissolution: Dissolve one molar equivalent of 3-phenylpropiolic acid in a minimal amount of ethanol or water in a round-bottom flask equipped with a magnetic stirrer.
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Base Addition: Slowly add a solution containing one molar equivalent of sodium hydroxide (or sodium bicarbonate) in water to the stirred solution of the acid at room temperature.
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Reaction Monitoring: If using sodium bicarbonate, effervescence (release of CO₂) will be observed. Stir the reaction mixture for 1-2 hours at room temperature to ensure the reaction goes to completion. The pH of the solution should be neutral to slightly basic upon completion.
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Product Isolation: Remove the solvent (water/ethanol) from the reaction mixture using a rotary evaporator.
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Drying: Dry the resulting solid residue under high vacuum to remove any residual solvent and water, yielding pure sodium 3-phenylpropiolate.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of sodium 3-phenylpropiolate.
Part 4: Applications in Research and Development
Sodium 3-phenylpropiolate, and its parent acid, are versatile intermediates in organic synthesis. The presence of the C≡C triple bond allows for a wide range of chemical transformations.
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Click Chemistry and Cycloadditions: The alkyne functionality is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form triazole rings. It can also participate in Diels-Alder and other cycloaddition reactions.
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Cross-Coupling Reactions: The terminal alkyne can be used in various cross-coupling reactions, such as Sonogashira coupling, to form more complex molecular architectures.
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Drug Development and Medicinal Chemistry: While direct therapeutic applications of sodium 3-phenylpropiolate are not widely documented, related compounds have been explored for their biological activities. For instance, valproic acid, another sodium salt of a carboxylic acid, is a well-known anticonvulsant.[8] The rigid phenyl-alkyne scaffold of sodium 3-phenylpropiolate makes it an attractive starting point for the synthesis of novel bioactive molecules and enzyme inhibitors. The synthesis of various substituted phenylpropiolic acids has been a topic of interest for creating diverse chemical libraries.[9]
Part 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for sodium 3-phenylpropiolate is not always available, handling precautions can be inferred from the parent acid and general laboratory safety principles.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[10]
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes.[10] In case of contact, rinse the affected area thoroughly with water.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
Sodium 3-phenylpropiolate is a well-defined chemical compound with a unique structure that makes it a valuable tool for synthetic chemists. Its ionic nature, combined with the reactivity of the phenyl and alkyne groups, provides a platform for constructing complex molecules relevant to materials science and drug discovery. The straightforward synthesis and predictable reactivity underscore its utility as a foundational building block in research and development. This guide has provided the core technical information necessary for its effective and safe utilization in a laboratory setting.
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